molecular formula C16H15N3O2S B6238478 N-(2,4-dimethoxyphenyl)-4-(pyridin-2-yl)-1,3-thiazol-2-amine CAS No. 708994-57-4

N-(2,4-dimethoxyphenyl)-4-(pyridin-2-yl)-1,3-thiazol-2-amine

Cat. No. B6238478
CAS RN: 708994-57-4
M. Wt: 313.4
InChI Key:
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Description

N-(2,4-Dimethoxyphenyl)-4-(pyridin-2-yl)-1,3-thiazol-2-amine (DMTPT) is an important organic compound that has been studied extensively in the scientific community due to its potential applications in both experimental and industrial settings. DMTPT is a heterocyclic compound that consists of a nitrogen atom and two sulfur atoms, in addition to two phenyl and one pyridin-2-yl groups. DMTPT has been found to possess various biological and pharmacological activities, such as antimicrobial, antioxidant, and anti-inflammatory effects. It has also been used as a starting material in the synthesis of other organic compounds.

Mechanism of Action

The exact mechanism of action of N-(2,4-dimethoxyphenyl)-4-(pyridin-2-yl)-1,3-thiazol-2-amine is not yet fully understood. However, it is believed that N-(2,4-dimethoxyphenyl)-4-(pyridin-2-yl)-1,3-thiazol-2-amine may act as an antimicrobial agent by disrupting the cell membrane, inhibiting the growth of bacteria and other microorganisms. It may also act as an antioxidant by scavenging free radicals and reducing oxidative stress. In addition, N-(2,4-dimethoxyphenyl)-4-(pyridin-2-yl)-1,3-thiazol-2-amine may act as an anti-inflammatory agent by modulating the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
N-(2,4-dimethoxyphenyl)-4-(pyridin-2-yl)-1,3-thiazol-2-amine has been found to possess various biochemical and physiological effects. Studies have shown that N-(2,4-dimethoxyphenyl)-4-(pyridin-2-yl)-1,3-thiazol-2-amine can act as an antimicrobial agent by disrupting the cell membrane and inhibiting the growth of bacteria and other microorganisms. It has also been found to act as an antioxidant by scavenging free radicals and reducing oxidative stress. In addition, N-(2,4-dimethoxyphenyl)-4-(pyridin-2-yl)-1,3-thiazol-2-amine has been shown to modulate the production of pro-inflammatory cytokines, suggesting that it may act as an anti-inflammatory agent.

Advantages and Limitations for Lab Experiments

One of the major advantages of using N-(2,4-dimethoxyphenyl)-4-(pyridin-2-yl)-1,3-thiazol-2-amine in laboratory experiments is its low cost and availability. It can be easily synthesized from commercially available starting materials, making it a cost-effective option for research. Additionally, it is relatively stable and has a low toxicity, making it safe to use in laboratory experiments.
However, there are some limitations to using N-(2,4-dimethoxyphenyl)-4-(pyridin-2-yl)-1,3-thiazol-2-amine in laboratory experiments. Due to its complex structure, it can be difficult to synthesize in large quantities. Additionally, it is not completely water-soluble, making it difficult to use in aqueous solutions.

Future Directions

There are a number of potential future directions for research involving N-(2,4-dimethoxyphenyl)-4-(pyridin-2-yl)-1,3-thiazol-2-amine. One area of research is the development of novel drugs based on N-(2,4-dimethoxyphenyl)-4-(pyridin-2-yl)-1,3-thiazol-2-amine. Additionally, further research could be conducted to explore its potential as an antimicrobial and antioxidant agent. Additionally, further research could be conducted to explore its potential as an anti-inflammatory agent. Finally, further research could be conducted to explore its potential as a starting material for the synthesis of other organic compounds.

Synthesis Methods

N-(2,4-dimethoxyphenyl)-4-(pyridin-2-yl)-1,3-thiazol-2-amine can be synthesized in a number of ways. One method involves the reaction of 2-amino-4-methoxy-5-methylthiazole with 2-chloro-4-methoxyphenol in the presence of anhydrous aluminum chloride as a catalyst. The reaction yields a mixture of 2-amino-4-methoxy-5-methylthiazol-4-yl-2-chloro-4-methoxyphenol and N-(2,4-dimethoxyphenyl)-4-(pyridin-2-yl)-1,3-thiazol-2-amine. The mixture can then be purified using column chromatography.

Scientific Research Applications

N-(2,4-dimethoxyphenyl)-4-(pyridin-2-yl)-1,3-thiazol-2-amine has been studied extensively in the scientific community due to its potential applications in both experimental and industrial settings. It has been used in a variety of research applications, including as a starting material in the synthesis of other organic compounds, as a model compound for studying the effects of heterocyclic compounds on biological systems, and as an antimicrobial agent. N-(2,4-dimethoxyphenyl)-4-(pyridin-2-yl)-1,3-thiazol-2-amine has also been used in the development of novel drugs, as a potential treatment for cancer and other diseases, and as an antioxidant.

properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-4-pyridin-2-yl-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2S/c1-20-11-6-7-13(15(9-11)21-2)18-16-19-14(10-22-16)12-5-3-4-8-17-12/h3-10H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTFHFGKMSQBITM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC2=NC(=CS2)C3=CC=CC=N3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-dimethoxyphenyl)-4-(pyridin-2-yl)-1,3-thiazol-2-amine

CAS RN

708994-57-4
Record name N-(2,4-dimethoxyphenyl)-4-(pyridin-2-yl)-1,3-thiazol-2-amine
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